
Methyl 2-amino-4-ethyl-5-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-amino-4-ethyl-5-iodobenzoate” is likely a derivative of benzoic acid, which is a common structure in many organic compounds . The “methyl” indicates a methyl group (-CH3) attached to the molecule, “2-amino” suggests an amino group (-NH2) at the 2nd position on the benzene ring, “4-ethyl” indicates an ethyl group (-C2H5) at the 4th position, and “5-iodo” means an iodine atom at the 5th position .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with the aforementioned groups attached at the specified positions . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present. For example, the amino group might participate in reactions involving nucleophilic substitution, while the iodine atom could be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the iodine atom might increase the compound’s molecular weight and influence its boiling point .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
912575-12-3 |
|---|---|
Formule moléculaire |
C10H12INO2 |
Poids moléculaire |
305.11 g/mol |
Nom IUPAC |
methyl 2-amino-4-ethyl-5-iodobenzoate |
InChI |
InChI=1S/C10H12INO2/c1-3-6-4-9(12)7(5-8(6)11)10(13)14-2/h4-5H,3,12H2,1-2H3 |
Clé InChI |
OIBPTMQZJAJFHD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1I)C(=O)OC)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

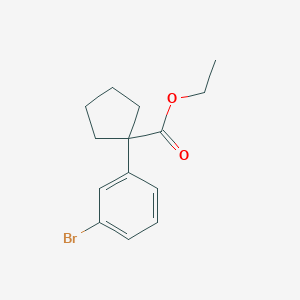

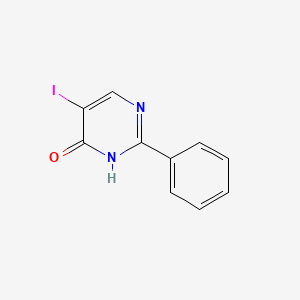
![Acetonitrile, [(5,7-dichloro-2-methyl-8-quinolinyl)oxy]-](/img/structure/B8803844.png)
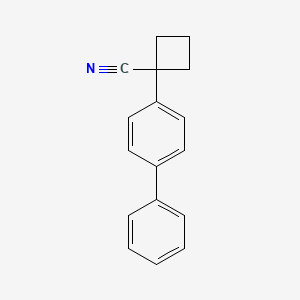


![(5-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B8803900.png)
![1H-Indole-1-carboxylic acid, 3-(1-cyano-1-methylethyl)-6-[methyl(phenylmethyl)amino]-, 1,1-dimethylethyl ester](/img/structure/B8803909.png)
![3-Pyridinecarbonitrile, 2-[(phenylmethyl)thio]-](/img/structure/B8803911.png)
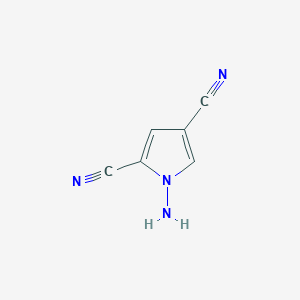
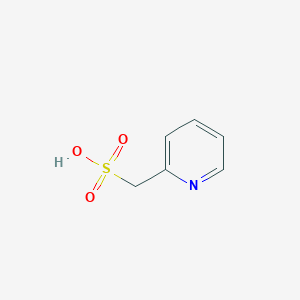
![tert-Butyl [(3S)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl]carbamate](/img/structure/B8803937.png)
